molecular formula C27H23ClFN3O B2822959 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189731-38-1

5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2822959
CAS No.: 1189731-38-1
M. Wt: 459.95
InChI Key: NFUFJWJKGOXUJO-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core. The compound features a 2-chloro-4-fluorobenzyl group at position 5, a methyl group at position 8, and a 2-phenylpropyl chain at position 2. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O/c1-17-8-11-24-22(12-17)25-26(32(24)15-20-9-10-21(29)13-23(20)28)27(33)31(16-30-25)14-18(2)19-6-4-3-5-7-19/h3-13,16,18H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFJWJKGOXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-chloro-4-fluorobenzyl group: This step may involve a nucleophilic substitution reaction.

    Addition of the 2-phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenylpropyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidoindole core.

    Substitution: The chloro and fluoro groups on the benzyl ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may be studied for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimido[5,4-b]indol-4-one derivatives, focusing on substituents, physicochemical properties, and biological activities.

Compound Name Substituents Molecular Weight Crystallographic Data Solubility (pH 7.4) Biological Activity
5-(2-Chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 5: 2-Cl-4-F-benzyl; 8: CH₃; 3: 2-phenylpropyl Not reported Not available in evidence Not reported Not reported in evidence
Compound 3 (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) derivative) 5: 4-F-benzyl; 8: F; 3: 2-methoxybenzyl Calculated: ~449 g/mol Monoclinic P21/n, a=16.366 Å, b=6.0295 Å, c=21.358 Å, β=105.21°, Z=4 Not reported Anti-HBV (nanomolar IC₅₀)
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 2: propylsulfanyl; 3: phenyl ~365 g/mol (estimated) Not reported Not reported Not reported in evidence
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one 5: CH₃; 8: F; 3: pyridin-2-ylmethyl ~337 g/mol (estimated) Not reported Not reported Not reported in evidence
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one 3: 4-F-benzyl; 5: CH₃; 8: OCH₃ 337.3 g/mol Not reported 2.5 µg/mL Not reported in evidence

Key Observations:

Substituent Effects on Activity: The 2-chloro-4-fluorobenzyl group in the target compound may enhance lipophilicity and target binding compared to the 4-fluorobenzyl group in Compound 3 . Chlorine’s electron-withdrawing nature could modulate electronic interactions in enzyme binding pockets. 8-Methyl substitution (target compound) vs. The 2-phenylpropyl chain at position 3 introduces a bulky hydrophobic moiety, which may influence membrane permeability and off-target interactions compared to smaller substituents like 2-methoxybenzyl (Compound 3) .

Physicochemical Properties :

  • The 3-[(4-fluorophenyl)methyl]-8-methoxy analog () exhibits low aqueous solubility (2.5 µg/mL), suggesting that similar substituents in the target compound (e.g., 8-methyl) might also limit solubility .

Crystallographic Insights: Compound 3’s monoclinic crystal structure (P21/n space group) reveals intermolecular interactions stabilized by C–H···O and π–π stacking, which could guide the design of analogs with improved crystallinity .

The target compound’s 2-chloro-4-fluorobenzyl group could further optimize binding to viral polymerases or proteases .

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₉H₁₈ClF N₃O
  • Molecular Weight : 353.82 g/mol

This structure includes a pyrimidoindole core, which is known for its diverse biological activities, including anti-cancer properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using various cancer cell lines have shown that it can inhibit cell proliferation effectively. For example, in the SJSA-1 osteosarcoma cell line, the compound displayed an IC₅₀ value of approximately 0.22 μM, indicating potent antiproliferative effects .

The primary mechanism by which this compound exerts its antitumor effects appears to involve the modulation of key regulatory proteins involved in apoptosis and cell cycle control:

  • MDM2 Inhibition : The compound acts as an inhibitor of MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound promotes p53 activation, leading to increased expression of p21 and subsequent cell cycle arrest .
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to the cleavage of PARP and caspase-3, markers indicative of apoptosis .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and therapeutic potential of this compound. Preliminary data suggest that it has favorable oral bioavailability and a reasonable half-life in systemic circulation, making it a candidate for further development in oral formulations .

Study 1: Efficacy in Xenograft Models

A study evaluated the efficacy of this compound in xenograft models using SJSA-1 tumors. The results indicated:

Treatment (mg/kg)Tumor Growth Inhibition (%)
3086
100100

These findings underscore its potential as an effective therapeutic agent against osteosarcoma .

Study 2: Safety and Tolerability

In safety assessments, doses up to 100 mg/kg were well tolerated in murine models with no significant adverse effects observed. This suggests a promising safety profile for further clinical investigation .

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